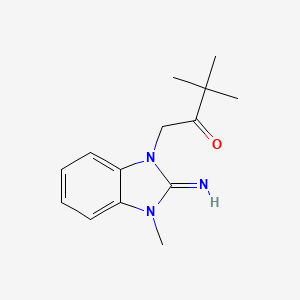

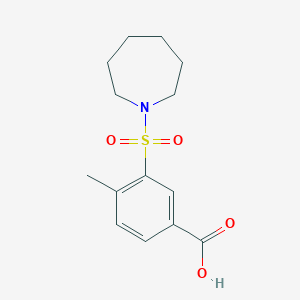

![molecular formula C22H28N2O2S B2484222 2-(4-(tert-butyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893096-36-1](/img/structure/B2484222.png)

2-(4-(tert-butyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene derivatives, including compounds similar to “2-(4-(tert-butyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide,” are of significant interest due to their diverse pharmacological activities. Research has focused on synthesizing novel thiophene derivatives to explore their potential in various applications, leveraging their unique chemical structure for targeted biological activity (Amr et al., 2010).

Synthesis Analysis

The synthesis of thiophene derivatives typically involves initial reactions with different organic reagents, followed by structural confirmation through IR, 1H NMR, MS spectral data, and elemental analysis. This methodological approach ensures the precise formation of the desired thiophene compounds, including intricate substitutions at specific positions on the thiophene ring to achieve targeted properties and activities (Amr et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of thiophene derivatives, such as X-ray crystallography, provides detailed insights into their geometry, confirming coplanarity and dihedral angles between different molecular fragments. This structural information is crucial for understanding the compound's chemical behavior and interaction with biological targets (de Lima et al., 2010).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including cyclization and condensation, to form compounds with significant biological activity. These reactions are often facilitated by specific catalysts or conditions, such as solvent-free synthesis or microwave irradiation, to enhance yield and efficiency (Thirunarayanan & Sekar, 2013).

Physical Properties Analysis

The physical properties of thiophene derivatives, including solubility, melting point, and thermal stability, are influenced by their molecular structure. Polymers derived from thiophene compounds, for example, exhibit high glass transition temperatures and thermal stability, making them suitable for applications requiring durable materials (Hsiao et al., 2000).

Chemical Properties Analysis

The chemical properties of thiophene derivatives, such as reactivity and interaction with nucleophiles, are pivotal for their biological activities. Studies on their synthesis and reactions help in designing compounds with desired antibacterial, antifungal, and other pharmacological effects (Vasu et al., 2003).

References:

Scientific Research Applications

Synthesis and Chemical Properties

The compound has been involved in studies related to the synthesis of ortho-linked polyamides and their chemical properties. Hsiao et al. (2000) explored the synthesis of polyamides using dicarboxylic acids and diamines, showcasing the compound's relevance in polymer chemistry. These polyamides displayed remarkable thermal stability and solubility, indicating their potential in creating durable and versatile materials (Hsiao, Yang, & Chen, 2000).

Biological Activity and Drug Design

Research on thiophene-2-carboxamide Schiff base derivatives, including their synthesis and evaluation as cholinesterase inhibitors, highlights the compound's significance in medicinal chemistry. Kausar et al. (2021) identified several derivatives as effective dual inhibitors of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are crucial targets in Alzheimer's disease treatment. Notably, specific derivatives demonstrated high inhibition potency, suggesting their potential as therapeutic agents (Kausar, Murtaza, Arshad, Munir, Saleem, Rafique, & Tawab, 2021).

Application in Materials Science

The compound's utility extends to materials science, particularly in the development of metal-organic frameworks (MOFs). Zhao et al. (2017) constructed thiophene-based MOFs that showed efficient luminescent sensory abilities for detecting environmental contaminants. These MOFs' selective and sensitive detection capabilities, especially for hazardous substances like Hg(II) and Cr(VI), underscore their importance in environmental monitoring and safety (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).

Future Directions

properties

IUPAC Name |

2-[(4-tert-butylbenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2S/c1-22(2,3)15-12-10-14(11-13-15)19(25)24-21-18(20(26)23-4)16-8-6-5-7-9-17(16)27-21/h10-13H,5-9H2,1-4H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKOQXVDPFBDLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(tert-butyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

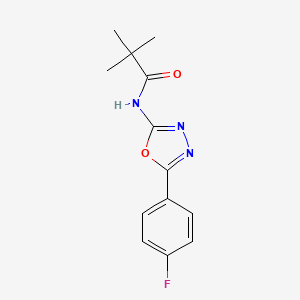

![(Z)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2484142.png)

![3,5-dichloro-N-ethyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2484143.png)

![N-(3-chloro-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2484145.png)

![6-(tert-Butoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2484147.png)

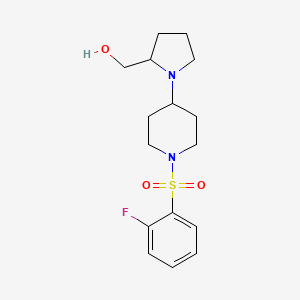

![2-[1-[2-(2-Chlorophenoxy)propanoyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2484154.png)

![7-Chloro-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2484156.png)

![8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2484157.png)

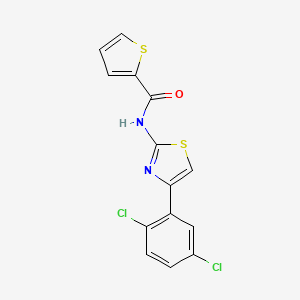

![(E)-6-(2-chlorostyryl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2484161.png)